Lipophilicity (XLogP) Profile Differentiation
The target compound's computed XLogP3-AA of −0.9 places it in a distinct lipophilicity window compared with its three nearest commercially available analogs. The ethyl ester (CAS 112273-77-5) is more lipophilic with a reported LogP of approximately 0.20, the free carboxylic acid (CAS 169298-54-8) is more hydrophilic with a LogP of approximately −0.28, and the non-oxo methyl ester (CAS 944906-58-5) is substantially more lipophilic with a LogP of 0.58 [1]. The XLogP difference of approximately 1.1 log units between the target methyl ester and the non-oxo analog corresponds to a theoretical ~12.6-fold difference in octanol-water partition coefficient, directly relevant to membrane permeability predictions [1].
| Evidence Dimension | Lipophilicity (XLogP / LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = −0.9 (PubChem computed) |
| Comparator Or Baseline | Ethyl ester (CAS 112273-77-5): LogP ≈ 0.20; Free acid (CAS 169298-54-8): LogP ≈ −0.28; Non-oxo methyl ester (CAS 944906-58-5): LogP = 0.58 |
| Quantified Difference | ΔLogP: +1.10 vs. ethyl ester; −0.62 vs. free acid; +1.48 vs. non-oxo methyl ester |
| Conditions | Computed XLogP3-AA (PubChem) for target; vendor-reported LogP (chemscene/chemsrc) for comparators |
Why This Matters
A 1.48 log unit difference from the non-oxo analog predicts more than an order-of-magnitude difference in membrane partitioning, directly affecting cell-based assay exposure and false-negative risk in phenotypic screens.
- [1] PubChem Compound Summary CID 25247882: methyl 5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate, XLogP3-AA = −0.9. https://pubchem.ncbi.nlm.nih.gov/compound/1018125-57-9 View Source
